2-(2,5-Difluorobenzamido)acetic acid
Description
Contextualization within Fluorinated Benzamide (B126) Derivatives
Fluorinated benzamides are a class of organic compounds that have garnered significant attention in pharmaceutical and materials research. mdpi.com The introduction of fluorine atoms into the benzamide scaffold can profoundly alter the molecule's properties. tandfonline.com Benzamides themselves are a common feature in many biologically active compounds. The strategic placement of fluorine can enhance these activities or introduce new ones. For example, various fluorinated benzamide derivatives have been investigated for their potential as antibacterial agents. researchgate.netnih.gov The study of these compounds has expanded significantly, leading to a large and growing database of their crystal structures and biological activities. mdpi.com
Overview of Structural Features and Synthetic Accessibility
Structural Features: The structure of 2-(2,5-Difluorobenzamido)acetic acid consists of a 2,5-difluorobenzoyl group attached to a glycine (B1666218) (acetic acid) backbone via an amide bond. The key features include:
Aromatic Ring: A benzene (B151609) ring substituted with two fluorine atoms at positions 2 and 5. These substitutions influence the electron distribution of the ring.
Amide Linkage: A central amide group (-CONH-) that connects the aromatic ring to the acetic acid moiety. This group is typically planar and can participate in hydrogen bonding.
Carboxylic Acid Group: A terminal carboxylic acid group (-COOH) that provides a site for further chemical reactions and can also engage in hydrogen bonding.
Synthetic Accessibility: While specific literature on the synthesis of this compound is not abundant, its structure suggests a straightforward synthetic pathway. The most common method for forming such N-acyl amino acids is through the acylation of the corresponding amino acid. In this case, the synthesis would likely involve the reaction of glycine (or its ester derivative, followed by hydrolysis) with 2,5-difluorobenzoyl chloride. Alternative methods could employ peptide coupling reagents to facilitate the amide bond formation between 2,5-difluorobenzoic acid and glycine.
| Property | Data |
| Chemical Formula | C₉H₇F₂NO₃ |
| Molecular Weight | 215.15 g/mol |
| CAS Number | 440733-91-9 |
| Appearance | White to off-white solid |
| Key Functional Groups | Carboxylic acid, Amide, Aromatic ring, Fluoride |
Rationale for Academic Investigation
The motivation for studying this compound stems from its potential applications as a building block in synthesis, its possible role as a biologically active molecule, and the fundamental importance of its fluorine substituents.
The presence of a reactive carboxylic acid group makes this compound a valuable synthetic intermediate. This functional group can be readily converted into esters, amides, or other functionalities, allowing for the construction of more complex molecules. For instance, the related compound 2,5-difluorophenylacetic acid serves as a precursor in the synthesis of furanone derivatives, highlighting the utility of such difluorinated structures in building diverse chemical scaffolds. sigmaaldrich.comchemicalbook.com The difluorobenzamide portion of the molecule provides a stable, lipophilic, and potentially biologically active core that can be incorporated into larger target structures.
Many benzamide derivatives exhibit biological activity. For example, 2,6-difluorobenzamide (B103285) derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ, conferring antibacterial properties. researchgate.netnih.gov Given this precedent, this compound is a candidate for screening in various biological assays to assess its potential as a modulator of protein function.
Furthermore, the inherent properties of fluorinated aromatic compounds can be exploited in the development of biological probes. While this specific molecule has not been highlighted as a fluorescent probe, related structures like 2,5-dihydroxybenzoic acid have been used to investigate the microenvironment of biopolymer hydrogels. researchgate.net The fluorine atoms can also serve as reporters in ¹⁹F NMR studies, a powerful technique for probing molecular interactions in biological systems.
The inclusion of fluorine in drug candidates is a widely used strategy in medicinal chemistry to optimize various molecular properties. tandfonline.com The substitution of hydrogen with fluorine has profound effects due to fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond. tandfonline.com
Key impacts of fluorine substitution include:
Altered Physicochemical Properties: Fluorine's high electronegativity can alter the electron distribution in a molecule, affecting acidity/basicity (pKa), dipole moment, and chemical stability. tandfonline.com
Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation. This can increase the half-life of a drug in the body. tandfonline.com
Improved Membrane Permeation: Fluorine substitution often increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes and improve bioavailability. tandfonline.com
Increased Binding Affinity: The substitution of hydrogen with fluorine can lead to stronger interactions with target proteins through various non-covalent forces, including hydrogen bonds and dipole-dipole interactions, thereby enhancing biological potency. tandfonline.com
Influence on Crystal Structure: In solid-state chemistry, fluorine substitution can suppress disorder that is common in the crystal structures of benzamides, leading to more well-defined crystalline materials. acs.org
| Property Affected by Fluorine Substitution | Consequence |
| Acidity/Basicity (pKa) | Lowers the pKa of nearby functional groups, making bases less basic and acids more acidic. nih.gov |
| Metabolic Stability | C-F bond is stronger than C-H, often blocking metabolic oxidation at that site. tandfonline.com |
| Lipophilicity | Generally increases lipophilicity, which can improve membrane permeability. tandfonline.com |
| Binding Affinity | Can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with protein targets. tandfonline.com |
| Conformation | Can influence the preferred conformation of a molecule due to steric and electronic effects. |
| Crystal Packing | Can suppress disorder and lead to more predictable crystal structures. acs.org |
Structure
3D Structure
Properties
Molecular Formula |
C9H7F2NO3 |
|---|---|
Molecular Weight |
215.15 g/mol |
IUPAC Name |
2-[(2,5-difluorobenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H7F2NO3/c10-5-1-2-7(11)6(3-5)9(15)12-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14) |
InChI Key |
ZEVXKGWJGNBTMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)NCC(=O)O)F |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Transformations
Direct Synthesis of 2-(2,5-Difluorobenzamido)acetic Acid
The direct synthesis of this compound involves the formation of an amide linkage between the carboxyl group of 2,5-difluorobenzoic acid and the amino group of glycine (B1666218). This transformation typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.
The creation of the amide bond is the cornerstone of this synthesis. A common and effective strategy involves a two-step sequence: the reaction of an activated derivative of 2,5-difluorobenzoic acid with an ester of glycine, followed by hydrolysis of the ester to yield the final carboxylic acid.
A frequently employed method is the conversion of 2,5-difluorobenzoic acid to its more reactive acyl chloride. This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2,5-difluorobenzoyl chloride can then be reacted with a glycine ester, such as glycine ethyl ester hydrochloride, in the presence of a base to neutralize the liberated HCl. nih.govsemanticscholar.org The final step is the saponification (base-mediated hydrolysis) of the ethyl ester to afford the desired this compound.
Alternatively, a wide array of coupling reagents can be used to facilitate the direct condensation of 2,5-difluorobenzoic acid and a glycine ester without the need to isolate an acyl chloride intermediate. luxembourg-bio.comresearchgate.net These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve yields and minimize side reactions. luxembourg-bio.com Other modern coupling reagents include phosphonium (B103445) salts (e.g., DEPBT) and phosphonic acid anhydrides (e.g., T3P), which are known for their high efficiency and mild reaction conditions. nih.gov
| Coupling Reagent Class | Example(s) | Additive (if common) | Key Feature |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Widely used, cost-effective. luxembourg-bio.com |
| Phosphonium Salts | DEPBT | None | Effective for hindered couplings. nih.gov |
| Phosphonic Anhydrides | T3P (Propylphosphonic Anhydride) | Pyridine | High efficiency, clean reaction profile. nih.gov |
| Uronium/Aminium Salts | TSTU | Triethanolamine (TEA) | Rapid coupling. researchgate.net |
This table summarizes various classes of coupling reagents that can be employed for amide bond formation.
The primary precursors for the synthesis are glycine and 2,5-difluorobenzoic acid. Glycine and its simple esters are commercially available and typically used without further preparation. nih.govnih.gov
2,5-Difluorobenzoic acid is a key fluorinated building block used in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comchemicalbook.com While it is commercially available, its synthesis is of chemical interest. xieshichem.com Synthetic routes to substituted benzoic acids often involve the carboxylation of an organometallic intermediate. For instance, a general strategy that can be adapted for such syntheses involves the metal-halogen exchange of a dihalobenzene precursor. An example is the synthesis of 4-bromo-2,5-difluorobenzoic acid from 1,4-dibromo-2,5-difluorobenzene. chemicalbook.com In this process, the starting material is treated with a strong base like n-butyllithium at low temperatures to generate an aryllithium species, which is then quenched with solid carbon dioxide (dry ice) to form the corresponding lithium carboxylate. An acidic workup protonates the salt to yield the final carboxylic acid. chemicalbook.com Optimization of such a process would involve fine-tuning reaction conditions like temperature, solvent, and reaction time to maximize yield and purity.
Synthesis of Analogs and Derivatives of this compound
The synthesis of analogs and derivatives allows for systematic exploration of how structural modifications impact the compound's properties. These modifications can be made to the difluorophenyl ring, the acetic acid moiety, or by incorporating the entire structure into a larger, hybrid molecule.
Altering the substitution pattern on the aromatic ring can be achieved by starting with appropriately substituted benzoic acid precursors. For example, introducing a bromine atom onto the ring yields an analog with different electronic and steric properties. The synthesis of 4-bromo-2,5-difluorobenzoic acid provides a direct precursor for such an analog. chemicalbook.com This bromo-substituted acid can be subjected to the same amide bond formation strategies described previously (e.g., conversion to its acyl chloride or use of coupling reagents) to be joined with glycine, ultimately yielding N-(4-bromo-2,5-difluorobenzoyl)glycine. Further, research into N-(4-substituted phenyl)glycine derivatives demonstrates the broad applicability of modifying the phenyl ring to create a library of analogs. nih.govresearchgate.net
| Phenyl Moiety | Corresponding Precursor |
| 2,5-Difluorophenyl | 2,5-Difluorobenzoic acid chemicalbook.com |
| 4-Bromo-2,5-difluorophenyl | 4-Bromo-2,5-difluorobenzoic acid chemicalbook.com |
| 2,6-Difluorophenyl | 2,6-Difluorobenzoic acid chemeo.com |
| 4-Acetylphenyl | N-(4-acetylphenyl)glycine nih.gov |
This table illustrates examples of modified phenyl moieties and their corresponding chemical precursors used in the synthesis of N-acyl glycine analogs.
The glycine portion of the molecule is readily modified by substituting it with other amino acids. By employing methyl or ethyl esters of different amino acids such as alanine, valine, or phenylalanine in the amide coupling reaction, a series of N-(2,5-difluorobenzoyl) amino acid derivatives can be synthesized. scielo.org.mx This approach allows for the introduction of various side chains (R-groups), altering the size, polarity, and stereochemistry of this part of the molecule.
Another common modification is the derivatization of the carboxylic acid group itself. The synthesis often proceeds through methyl or ethyl ester intermediates, which are themselves important derivatives. google.comgoogle.com These esters can be isolated as final products, offering altered solubility and transport properties compared to the free carboxylic acid. For example, N-(2,6-difluorobenzoyl)glycine methyl ester is a documented derivative. chemeo.com
| Acetic Acid Moiety Modification | Example Amino Acid/Derivative | Resulting Structure |
| Esterification | Glycine Methyl Ester | This compound methyl ester |
| Amino Acid Substitution | Alanine | 2-(2,5-Difluorobenzamido)propanoic acid |
| Amino Acid Substitution | Valine | 2-(2,5-Difluorobenzamido)-3-methylbutanoic acid scielo.org.mx |
| Amino Acid Substitution | Phenylalanine | 2-(2,5-Difluorobenzamido)-3-phenylpropanoic acid nih.gov |
This table shows examples of modifications made to the acetic acid moiety by using different amino acids or by derivatizing the carboxyl group.
Molecular hybridization is a strategy where two or more distinct pharmacophores or bioactive scaffolds are covalently linked to create a single, new chemical entity. nih.govsemanticscholar.org This approach can lead to molecules with novel or enhanced properties. The this compound scaffold can serve as a building block in the construction of such hybrid molecules.
A relevant example of this concept is the synthesis of N-acyl-2-(5-fluorouracil-1-yl)-D,L-glycine, a prodrug designed for colon-specific delivery of the anticancer agent 5-fluorouracil (B62378) (5-FU). nih.gov In this hybrid molecule, a glycine backbone is N-acylated (similar to the title compound) and also directly linked at its α-carbon to the 5-FU moiety. The N-acyl glycine portion is designed to be stable in the upper intestine, while the linkage to 5-FU allows for its release upon microbial hydrolysis in the colon. nih.gov This illustrates how the N-acyl amino acid structure can be integrated with another bioactive molecule to achieve a specific therapeutic goal. Other strategies could involve linking the this compound scaffold to other molecular frameworks, such as benzimidazoles or other heterocyclic systems known for their biological activities, through either the phenyl ring or the carboxylic acid terminus. nih.gov
Novel Reaction Methodologies for Benzamidoacetic Acid Scaffolds
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds with high efficiency. In the context of synthesizing benzamidoacetic acid derivatives, palladium catalysis can be employed for the amidation of aryl halides or related precursors. While specific studies on the synthesis of this compound using these methods are not extensively documented, the general principles are applicable.
A plausible palladium-catalyzed approach would involve the coupling of a 2,5-difluorobenzoyl precursor with glycine or a glycine ester. This could be achieved through various palladium-catalyzed amidation protocols. For instance, the coupling of 2,5-difluorobenzoyl chloride with a glycine ester in the presence of a palladium catalyst and a suitable ligand would yield the corresponding ester of this compound, which could then be hydrolyzed to the final product.
The choice of ligand is crucial in these transformations, as it influences the catalyst's stability, activity, and selectivity. Common phosphine-based ligands such as BINAP and DPPF have been extensively used in palladium-catalyzed aminations. uwindsor.caacs.org The reaction conditions, including the choice of base, solvent, and temperature, would also need to be optimized to achieve high yields.
Table 1: Representative Conditions for Palladium-Catalyzed Amidation
| Entry | Aryl Halide/Precursor | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 2,5-Difluorobenzoyl Chloride | Glycine Methyl Ester | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100 | Hypothetical |
| 2 | 2,5-Difluorobenzoic Acid | Glycine Ethyl Ester | Pd(dba)₂ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 110 | Hypothetical |
This is a hypothetical table illustrating potential reaction conditions based on general knowledge of palladium-catalyzed amidations.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for the synthesis of N-acyl amino acid derivatives. mdpi.comtaylorfrancis.com
The Ugi four-component reaction (U-4CR) is particularly well-suited for the synthesis of benzamidoacetic acid scaffolds. In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. For the synthesis of this compound, 2,5-difluorobenzoic acid would serve as the carboxylic acid component, while glycine or a glycine derivative could act as the amine component. The other two components would be an aldehyde and an isocyanide. A variation, the Ugi five-center-four-component reaction (U-5C-4CR), can directly utilize an α-amino acid. mdpi.comnih.gov
The Passerini three-component reaction involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. organic-chemistry.orgwikipedia.org This could be a viable route to precursors of this compound.
The primary advantage of MCRs is their convergence and ability to rapidly generate molecular diversity. For the synthesis of fluorinated benzamidoacetic acid derivatives, MCRs provide a straightforward route that avoids the need for pre-functionalized starting materials.
Table 2: Plausible Multicomponent Reaction for this compound Synthesis
| Reaction | Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product |
|---|---|---|---|---|---|
| Ugi-4CR | Formaldehyde | Glycine | 2,5-Difluorobenzoic Acid | tert-Butyl isocyanide | N-(tert-butyl)-2-(2,5-difluorobenzamido)acetamide |
This table illustrates a hypothetical application of the Ugi reaction for the synthesis of a derivative of the target compound.
Mechanistic Studies of Synthetic Pathways
Understanding the mechanisms of these synthetic pathways is crucial for optimizing reaction conditions and extending their applicability.
The kinetics of palladium-catalyzed amidations are complex and depend on several factors, including the nature of the catalyst, ligand, substrate, and base. acs.org Generally, the catalytic cycle is believed to involve oxidative addition of the aryl precursor to the Pd(0) center, followed by coordination of the amine, and reductive elimination to form the C-N bond and regenerate the catalyst. uwindsor.ca The rate-determining step can vary depending on the specific reaction conditions. For electron-poor aryl halides, such as those with fluorine substituents, oxidative addition is often facile.
In multicomponent reactions like the Ugi and Passerini reactions, the kinetics are also multifaceted. The Passerini reaction is generally considered to be a third-order reaction, being first order in each of the three components. wikipedia.org Kinetic studies of MCRs can be challenging due to the number of competing equilibria and reaction pathways. However, such studies are invaluable for optimizing reaction conditions to favor the desired product and minimize side reactions. For instance, in the Ugi reaction, the pKa of the carboxylic acid can significantly influence the reaction rate. beilstein-journals.org
Mechanistic studies, often aided by computational methods like Density Functional Theory (DFT), have provided significant insights into the intermediates and transition states of these reactions. nih.gov
For the Passerini reaction , a concerted mechanism involving a cyclic transition state is often proposed, especially in non-polar solvents. organic-chemistry.orgrsc.org This is supported by the fact that the reaction is often faster in such solvents. However, an ionic mechanism may operate in polar solvents, involving the formation of a nitrilium ion intermediate. wikipedia.org The identification of these intermediates and the transition states leading to them is an active area of research.
In the Ugi reaction , the mechanism is generally accepted to proceed through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide to form a nitrilium ion. This intermediate is then trapped by the carboxylate to form an α-adduct, which undergoes a Mumm rearrangement to give the final product. beilstein-journals.org
Iii. Structure Activity Relationship Sar Studies
Design Principles for SAR Investigations
A primary strategy in SAR exploration involves the systematic substitution of the aromatic ring and other key positions. For benzamide (B126) derivatives, this often entails altering the substituents on the phenyl ring to probe the effects of electronics, sterics, and lipophilicity on activity. For instance, in a series of 2-arylbenzoxazoles, which share a similar structural motif, the nature and position of substituents on the aryl ring significantly impact their inhibitory activity against enzymes like lysophosphatidic acid acyltransferase-beta. The introduction of electron-withdrawing or electron-donating groups at various positions can reveal key interactions with the target protein.
Another common approach is the modification of linker regions or terminal groups. In the case of 2-(2,5-Difluorobenzamido)acetic acid, systematic changes to the acetic acid side chain, such as esterification or amidation, can provide insights into the necessity of the carboxylic acid moiety for activity. For example, in a study of [(aminomethyl)aryloxy]acetic acid esters, it was found that the carboxylic acid function was the active species in vivo, with the ethyl ester acting as a prodrug to improve oral absorption.
Isosteric and bioisosteric replacements are a cornerstone of drug design, allowing for the modulation of physicochemical properties while retaining key binding interactions. This strategy involves substituting a functional group with another that has similar steric and electronic characteristics. For the amide linkage in this compound, a common isosteric replacement is a thioamide, which can alter hydrogen bonding capabilities and lipophilicity. Other non-classical bioisosteres for the amide bond include heterocycles like triazoles, oxadiazoles, or imidazoles, which can enhance metabolic stability and pharmacokinetic profiles.
For the carboxylic acid moiety, well-known bioisosteres include tetrazoles, hydroxamic acids, and sulfonamides. These replacements can modulate the acidity and binding interactions of the molecule. For example, in the development of angiotensin II receptor antagonists, the replacement of a carboxylic acid with a tetrazole group was a key step in the discovery of losartan.
Impact of Fluorine Substitution on Biological Activity and Binding
The presence and position of fluorine atoms on the phenyl ring of this compound are expected to have a profound impact on its biological activity. Fluorine is a unique element in medicinal chemistry due to its small size, high electronegativity, and ability to form strong bonds with carbon.
The introduction of fluorine can influence a molecule's conformation, pKa, metabolic stability, and membrane permeability. In many cases, fluorine substitution can block sites of metabolic oxidation, thereby increasing the compound's half-life. For example, the fluoroquinolone class of antibiotics demonstrates significantly enhanced antibacterial activity due to the presence of a fluorine atom at the C-6 position, which improves gyrase-complex binding.
Influence of Aryl and Acyl Moiety Modifications on Activity
Modifications to both the aryl (difluorobenzoyl) and acyl (acetic acid) moieties of the parent compound are critical for developing a comprehensive SAR.
Systematic modifications of the aryl ring, beyond fluorine substitution, could involve the introduction of other substituents at the remaining open positions (3, 4, and 6). The size, polarity, and hydrogen bonding capacity of these substituents would be varied to map the steric and electronic requirements of the binding site. For example, in a series of 5-aryl-furan-2-carboxamide derivatives, a systematic investigation of substituents on the C-5 aryl group led to the identification of a 3,4-difluorophenyl analog as a highly potent antagonist. This highlights how subtle changes in the aryl substitution pattern can dramatically affect potency.
Correlation of Structural Features with Specific Biological Functions
The ultimate goal of SAR studies is to correlate specific structural features with desired biological functions. For instance, if the target is an enzyme, the difluorinated phenyl ring might be crucial for fitting into a hydrophobic pocket, while the carboxylic acid of the acetic acid moiety could be essential for forming a key salt bridge with a positively charged amino acid residue.
In a hypothetical scenario where this compound derivatives are being investigated as enzyme inhibitors, a data table might be constructed to correlate structural changes with inhibitory activity, as shown below.
| Compound | R1 | R2 | X | IC50 (µM) |
|---|---|---|---|---|
| 1 | F | H | COOH | 10.5 |
| 2 | F | F | COOH | 1.2 |
| 3 | Cl | F | COOH | 3.8 |
| 4 | F | F | COOCH3 | > 50 |
| 5 | F | F | Tetrazole | 2.1 |
This is a hypothetical data table for illustrative purposes.
From such a table, one could infer that:
Difluoro substitution (Compound 2) is superior to monofluorination (Compound 1).
Replacing one fluorine with a chlorine (Compound 3) is tolerated but reduces potency compared to the difluoro analog.
The free carboxylic acid is essential for activity, as the methyl ester (Compound 4) is inactive.
A tetrazole group (Compound 5) is a viable bioisostere for the carboxylic acid.
Computational Approaches in SAR Elucidation
Computational chemistry plays a vital role in modern SAR studies, offering predictive models that can guide synthetic efforts and provide insights into molecular interactions.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For benzamide derivatives, 3D-QSAR models have been developed to identify key features required for activity. These models can then be used to predict the activity of novel, unsynthesized compounds.
Molecular docking is used to predict the preferred orientation of a ligand when bound to a target protein. For this compound and its analogs, docking studies could reveal the specific amino acid residues that interact with the difluorophenyl ring, the amide linkage, and the acetic acid side chain. This information can rationalize observed SAR trends and guide the design of new derivatives with improved binding affinity. For example, docking studies of benzamide inhibitors of the FtsZ protein have provided insights into why the 2,6-difluoro substitution is important for allosteric inhibition.
Pharmacophore modeling identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, charged groups) required for biological activity. A pharmacophore model for a series of active benzamidoacetic acid derivatives could be used to screen large virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds.
Below is an example of a data table that might be generated from computational studies.
| Compound | Docking Score (kcal/mol) | Predicted pIC50 (QSAR) | Pharmacophore Fit Score |
|---|---|---|---|
| 1 | -7.8 | 4.98 | 0.85 |
| 2 | -9.2 | 5.92 | 0.95 |
| 3 | -8.5 | 5.42 | 0.91 |
| 4 | -5.1 | < 4.30 | 0.62 |
| 5 | -8.9 | 5.68 | 0.93 |
This is a hypothetical data table for illustrative purposes.
These computational tools, when used in conjunction with experimental synthesis and testing, can significantly accelerate the drug discovery process by prioritizing the most promising compounds for further investigation.
Iv. Mechanistic Investigations of Biological Action
Elucidation of Molecular Mechanisms
There is no available information detailing the specific molecular mechanisms of 2-(2,5-Difluorobenzamido)acetic acid. Research has not yet been published that would clarify its interactions with biological macromolecules.
Data on the effects of this compound on enzyme activity is not present in the public scientific domain. It is unknown whether this compound acts as an inhibitor, activator, or has no effect on specific enzymes.
Scientific literature lacks studies investigating the potential inhibitory effects of this compound on cellular processes such as proliferation, migration, or apoptosis.
Cellular Pathway Analysis
There are no published studies that have analyzed the impact of this compound on cellular signaling pathways.
Without primary research, it is impossible to identify any downstream signaling cascades that might be perturbed by the action of this compound.
The effect of this compound on cell cycle regulation has not been documented in peer-reviewed research.
V. Identification and Characterization of Biological Targets
Target Identification Strategies
The initial phase of discovering the biological targets of 2-(2,5-Difluorobenzamido)acetic acid would involve broad, unbiased screening methods to generate a list of potential interacting proteins. These strategies are designed to survey a wide range of cellular proteins to pinpoint those that physically or functionally interact with the compound.
Chemical proteomics is a powerful strategy for identifying the protein targets of small molecules directly from their native biological environment. This approach typically involves the synthesis of a chemical probe based on the structure of this compound. This probe would be modified with a reactive group for covalent cross-linking to its target and a reporter tag (e.g., biotin) for enrichment and subsequent identification by mass spectrometry.
One common method is Activity-Based Protein Profiling (ABPP) , which utilizes probes that bind to the active sites of specific enzyme families. If this compound is hypothesized to target a particular class of enzymes, an activity-based probe could be designed to capture these targets from cell or tissue lysates.
Another approach is Compound-Centric Chemical Proteomics (CCCP) , where the goal is to uncover the broader molecular mechanisms of a bioactive small molecule. In this workflow, a probe derived from this compound would be used to pull down its binding partners from a proteome, which are then identified using mass spectrometry.
Quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) , can be integrated into these workflows. SILAC allows for the differentiation between proteins that specifically bind to the probe and those that are non-specifically enriched, thereby increasing the confidence in target identification.
Genetic screening methods offer a complementary approach to proteomic techniques by identifying genes that modulate the cellular response to a compound. For this compound, a CRISPR-Cas9 screen could be performed to identify genes whose knockout confers resistance or sensitivity to the compound. Genes that, when knocked out, lead to a change in the cellular phenotype in the presence of the compound are considered potential targets or key components of the target's pathway.
For instance, a library of cells, each with a different gene knocked out, would be treated with this compound. Cells that survive or proliferate differently compared to the control population would be sequenced to identify the disrupted gene. This genetic evidence provides strong support for the involvement of the identified gene product in the compound's mechanism of action.
Direct Target Engagement Studies
Once potential targets have been identified, it is crucial to confirm that this compound directly binds to these targets within a cellular context. Direct target engagement assays provide quantitative data on the interaction between a compound and its protein target in living cells.
The NanoBRET (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a highly effective method for quantifying compound binding to target proteins in living cells. bldpharm.com This assay relies on energy transfer between a NanoLuc luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same protein.
To apply this to this compound, the putative target protein would be fused to NanoLuc luciferase and expressed in cells. In the presence of a cell-permeable fluorescent tracer that binds to the target, a BRET signal is generated. bldpharm.com When this compound is introduced, it competes with the tracer for binding to the target protein. This displacement of the tracer leads to a decrease in the BRET signal, which can be measured to determine the compound's affinity and occupancy for the target in its native cellular environment. thermofisher.com This technique provides a direct biophysical measure of target engagement in live cells.
The table below illustrates the type of data that could be generated from a NanoBRET assay to determine the cellular affinity of this compound for a hypothetical target protein.
| Concentration of this compound (nM) | NanoBRET Ratio (mBRET) | Percent Inhibition |
| 0.1 | 450 | 0 |
| 1 | 445 | 1.1 |
| 10 | 400 | 11.1 |
| 100 | 250 | 44.4 |
| 1000 | 100 | 77.8 |
| 10000 | 50 | 88.9 |
This is a hypothetical data table for illustrative purposes.
Binding Site Characterization
Defining the precise binding site of this compound on its target protein is essential for understanding its mechanism of inhibition or activation and for guiding future drug development efforts.
X-ray co-crystallography is the gold standard for visualizing the interaction between a small molecule and its protein target at an atomic level. This technique involves crystallizing the target protein in a complex with this compound and then using X-ray diffraction to determine the three-dimensional structure of the complex.
The resulting electron density map reveals the precise orientation of the compound within the protein's binding pocket and the specific amino acid residues that form interactions (e.g., hydrogen bonds, hydrophobic interactions) with the compound. This detailed structural information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs of this compound. For example, co-crystal structures of related difluorobenzamide-containing compounds have been instrumental in revealing key interactions within their target's binding site.
The table below outlines the key interactions that might be identified from a co-crystal structure of this compound bound to a hypothetical target protein.
| Functional Group of Compound | Interacting Residue of Target Protein | Type of Interaction | Distance (Å) |
| Carboxylic acid | Arginine 123 | Hydrogen Bond | 2.8 |
| Amide carbonyl | Glycine (B1666218) 78 (backbone) | Hydrogen Bond | 3.1 |
| 2-Fluoro group | Valine 45 | Hydrophobic | 3.5 |
| 5-Fluoro group | Leucine 99 | Hydrophobic | 3.7 |
| Phenyl ring | Phenylalanine 150 | Pi-stacking | 4.0 |
This is a hypothetical data table for illustrative purposes.
Mutagenesis Studies of Target Proteins
Site-directed mutagenesis is a powerful technique used to understand the functional role of specific amino acid residues within a protein. By systematically replacing residues in the SUMO-activating enzyme (SAE), researchers can elucidate their importance in substrate recognition, catalytic activity, and the binding of inhibitors. While specific mutagenesis studies detailing the interaction of this compound with SAE are not available in the public domain, studies on the SAE2 subunit have provided valuable insights into the enzyme's mechanism and regulation.
Research has focused on key residues within the catalytic subunit, SAE2, to understand how the enzyme differentiates between SUMO isoforms and to identify residues critical for its function. These studies are fundamental for designing novel and specific inhibitors of the SUMOylation pathway.
One such study investigated the role of lysine (B10760008) 164 (K164) and cysteine 173 (C173) in human SAE2. The catalytic cysteine (C173) is essential for the formation of the thioester bond with SUMO during the activation process. As expected, mutating this residue to glycine (C173G) results in a catalytically inactive enzyme.
More nuanced is the role of residues like K164, which is located near the SUMO binding pocket. A mutation of this lysine to glutamine (K164Q), which can mimic an acetylated state, was found to alter the enzyme's preference for different SUMO isoforms. Specifically, the SAE2-K164Q mutant displayed a bias towards activating SUMO2 over SUMO1. This altered isoform preference had significant downstream cellular consequences, including an increase in the formation of multipolar spindles during mitosis, highlighting the importance of regulated SUMOylation for proper cell division. In contrast, mutating K164 to arginine (K164R), which maintains a positive charge, resulted in an enzyme that could still support bipolar spindle formation.
These findings underscore how subtle changes in the amino acid sequence of SAE2 can have profound effects on its function and cellular outcomes. Such knowledge is invaluable for the rational design of inhibitors that may target specific SUMO-dependent pathways.
The following table summarizes the key findings from mutagenesis studies on the SAE2 subunit:
| Mutant | Residue Change | Effect on Activity/Function | Cellular Phenotype |
| SAE2-K164Q | Lysine 164 → Glutamine | Biased activation towards SUMO2 over SUMO1 | Increased formation of multipolar spindles |
| SAE2-K164R | Lysine 164 → Arginine | Maintained ability to support bipolar spindle formation | Normal spindle polarity |
| SAE2-C173G | Cysteine 173 → Glycine | Catalytically inactive | - |
These mutagenesis studies, while not directly examining the binding of this compound, provide a foundational understanding of the structure-function relationships within its putative biological target, the SUMO-activating enzyme. This information is critical for the broader goal of developing targeted therapies that modulate the SUMOylation pathway.
Vi. Computational and in Silico Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a ligand to a protein of interest.
While specific docking studies for 2-(2,5-Difluorobenzamido)acetic acid are not prominent in the literature, analysis of the structurally similar difluorobenzamide motif provides valuable insights. For related compounds, docking simulations have highlighted the importance of specific ligand-protein interactions. nih.gov Key interactions often involve hydrogen bonds formed by the carboxamide group with amino acid residues like Val207, Leu209, and Asn263 in certain bacterial proteins. nih.gov Furthermore, the difluoroaromatic ring is known to participate in strong hydrophobic interactions. For instance, the 2-fluoro substituent can interact with residues such as Val203 and Val297, while the 6-fluoro group (in a 2,6-difluoro substituted ring) may interact with residues like Asn263. nih.gov For this compound, it can be hypothesized that the acetic acid moiety would seek to form additional hydrogen bonds or ionic interactions with polar or charged residues within a binding pocket, while the difluorophenyl ring would engage in hydrophobic and potentially halogen-bonding interactions.
Table 1: Potential Ligand-Protein Interactions for this compound based on Analogous Compounds
| Molecular Moiety | Potential Interacting Residues (Example) | Type of Interaction |
|---|---|---|
| Carboxamide Group | Polar/Charged Amino Acids (e.g., Asn, Gln, Val, Leu) | Hydrogen Bonding |
| Difluorophenyl Ring | Hydrophobic Amino Acids (e.g., Val, Leu, Ile) | Hydrophobic Interactions, Halogen Bonds |
Note: This table is predictive and based on the behavior of similar chemical motifs.
Virtual screening is a computational method used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov In a reverse scenario, if this compound were identified as a hit in a phenotypic screen, reverse virtual screening could be employed to predict its molecular target. frontiersin.org This process would involve docking the compound against a wide array of known protein structures to find the most favorable binding energies and interaction patterns. This approach helps to prioritize potential protein targets for further experimental validation, representing a crucial step in understanding a compound's mechanism of action. frontiersin.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational changes and stability of ligand-target complexes. nih.gov
Quantum Chemical Calculations (e.g., DFT, NBO, HOMO-LUMO, MEP)
Quantum chemical calculations are used to understand the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a popular method for these investigations. nih.gov
DFT calculations can provide insights into the electronic properties of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to be excited. nih.gov For related molecules, this gap has been calculated to be around 4.6 eV, indicating significant reactivity. nih.gov
Molecular Electrostatic Potential (MEP) : An MEP map visually represents the electrostatic potential on the surface of a molecule. It helps identify regions that are rich in electrons (nucleophilic, typically colored red) and regions that are electron-deficient (electrophilic, typically colored blue). For this compound, the oxygen atoms of the carboxyl and amide groups would be expected to be strong nucleophilic sites, while the hydrogen atoms of the amide and carboxylic acid would be electrophilic sites.
Table 2: Predicted Quantum Chemical Parameters for this compound
| Parameter | Significance | Predicted Characteristics |
|---|---|---|
| HOMO Energy | Electron-donating ability | Localized on the difluorophenyl ring |
| LUMO Energy | Electron-accepting ability | Localized on the benzamidoacetic acid moiety |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity, kinetic stability | A relatively small gap would indicate higher reactivity |
| Electronegativity (χ) | Ability to attract electrons | Moderate to high due to fluorine and oxygen atoms |
Note: The characteristics in this table are predictive and based on general principles of quantum chemistry and data from analogous structures.
In Silico Modeling for Activity Prediction
In silico modeling is a cornerstone of modern drug discovery, used to predict a compound's potential biological activities and its pharmacokinetic profile (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govcomputabio.comchemistryeverywhere.comnih.govslideshare.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.comnih.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for this compound, its activity against various biological targets could be predicted if a relevant QSAR model exists. For instance, QSAR studies on benzamide (B126) derivatives have been used to predict their potential as glucokinase activators or antitumor agents. nih.govnih.gov
Molecular Docking: This technique predicts how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. scialert.netmdpi.com The process involves computationally placing the ligand into the target's binding pocket in various orientations and conformations to find the best fit. The resulting docking score estimates the binding affinity, and the binding pose can reveal key interactions (like hydrogen bonds) that stabilize the complex. walshmedicalmedia.comwalshmedicalmedia.com This method is widely used to screen virtual libraries of compounds against specific disease targets to identify potential inhibitors or activators. scialert.net
ADMET Prediction: Early prediction of a molecule's ADMET properties is crucial to avoid late-stage failures in drug development. iipseries.orgijsdr.org Numerous in silico tools and models can predict properties like aqueous solubility, blood-brain barrier penetration, metabolic stability, and potential toxicities based on the compound's structure. nih.govijsdr.org For this compound, these tools could predict its drug-likeness based on criteria like Lipinski's Rule of Five. mdpi.com
Illustrative In Silico Activity and ADMET Predictions This table is a hypothetical representation to illustrate the format of in silico predictions. Actual predictions would require specific modeling against validated targets and ADMET models.
| Prediction Type | Parameter | Predicted Value/Outcome |
| Activity Prediction | Potential Target | Cyclooxygenase-2 (COX-2) |
| Predicted Activity | IC₅₀ in low micromolar range | |
| Docking Score | -8.5 kcal/mol | |
| ADMET Prediction | Lipinski's Rule of Five | Pass (0 violations) |
| Human Intestinal Absorption | High | |
| Blood-Brain Barrier Permeation | Low | |
| CYP2D6 Inhibition | Non-inhibitor | |
| Ames Mutagenicity | Non-mutagenic |
Vii. in Vitro Biochemical and Cellular Evaluation
Cell-Based AssaysThere is no published research on the effects of 2-(2,5-Difluorobenzamido)acetic acid in cell-based assay systems.
Microbial Growth Inhibition Assays (e.g., antibacterial, antifungal)
Comprehensive searches of scientific literature and research databases did not yield specific studies detailing the in vitro antibacterial or antifungal activities of this compound. While research exists on related structures, such as derivatives of the isomeric 2,6-difluorobenzamide (B103285) and the simple molecule acetic acid, no data is publicly available for this compound itself.
Investigations into 2,6-difluorobenzamide derivatives have shown that this structural motif can be a component of molecules with potent antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. These compounds often target the bacterial cell division protein FtsZ. However, this information pertains to a different constitutional isomer and cannot be extrapolated to this compound.
Similarly, numerous studies confirm the antimicrobial properties of acetic acid against a wide range of bacteria and fungi. Its mechanism is primarily attributed to the lowering of pH and disruption of cell membrane functions. This activity is characteristic of the simple carboxylic acid and is not representative of the complex substituted benzamide (B126) derivative requested.
Viii. Application As Pharmacological Probes
Differential Activity with Related Analogs for Pathway Deconvolution
Further research and publication in the field of chemical biology and pharmacology may be required before a comprehensive article on the application of 2-(2,5-Difluorobenzamido)acetic acid as a pharmacological probe can be composed.
Ix. Metabolic Pathways Pre Clinical Focus
In Vitro Metabolic Stability Assessment (e.g., liver microsomes)
The initial step in characterizing the metabolic profile of a compound is to assess its stability in the presence of drug-metabolizing enzymes. This is commonly performed using in vitro systems such as liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, or hepatocytes, which contain a broader range of phase I and phase II enzymes.
A hypothetical in vitro metabolic stability assessment in human liver microsomes could yield the data presented in the interactive table below. This table illustrates how the concentration of the parent compound might decrease over time, allowing for the calculation of key pharmacokinetic parameters.
Interactive Data Table: Hypothetical In Vitro Metabolic Stability of 2-(2,5-Difluorobenzamido)acetic acid in Human Liver Microsomes
| Time (minutes) | Concentration (µM) | Percent Remaining |
| 0 | 1.00 | 100 |
| 5 | 0.85 | 85 |
| 15 | 0.60 | 60 |
| 30 | 0.35 | 35 |
| 60 | 0.12 | 12 |
Note: This data is illustrative and not based on experimental results for the specific compound.
From such data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be determined, providing an early indication of the compound's likely in vivo clearance.
Identification of Pre-clinical Metabolites
Following the assessment of metabolic stability, the next step involves identifying the structures of the metabolites formed. For this compound, two primary metabolic pathways are plausible:
Amide Hydrolysis: The most probable metabolic transformation is the hydrolysis of the amide bond, which would yield two main metabolites: 2,5-difluorobenzoic acid and glycine (B1666218) (aminoacetic acid). This is a common metabolic pathway for many aromatic amide drugs.
Aromatic Hydroxylation: The difluorinated benzene (B151609) ring could undergo hydroxylation, mediated by CYP enzymes. The position of hydroxylation would depend on the electronic properties of the difluoro substitution and the steric constraints of the enzyme's active site. This would result in the formation of one or more phenolic metabolites.
Further metabolism could involve the conjugation of these primary metabolites with endogenous molecules such as glucuronic acid or sulfate (B86663) (Phase II metabolism), increasing their water solubility and facilitating their excretion.
Table of Potential Pre-clinical Metabolites
| Metabolite Name | Chemical Structure | Metabolic Pathway |
| 2,5-Difluorobenzoic acid | C₇H₄F₂O₂ | Amide Hydrolysis |
| Glycine | C₂H₅NO₂ | Amide Hydrolysis |
| Hydroxylated-2-(2,5-Difluorobenzamido)acetic acid | C₉H₇F₂NO₄ | Aromatic Hydroxylation |
Role of Metabolic Enzymes in Compound Transformation
The transformation of this compound into its metabolites is catalyzed by specific enzymes.
Amide Hydrolysis: This reaction is typically catalyzed by a class of enzymes known as amidases or carboxylesterases , which are present in various tissues, including the liver and intestines. These enzymes cleave the amide bond through the addition of water.
Aromatic Hydroxylation: The hydroxylation of the aromatic ring is primarily mediated by cytochrome P450 (CYP) enzymes , a superfamily of heme-containing monooxygenases. Specific CYP isozymes, such as CYP3A4 and CYP2C9, are commonly involved in the metabolism of aromatic compounds. Studies on other fluorinated aromatic drugs suggest that CYP1A2 could also play a role. Reaction phenotyping studies using a panel of recombinant human CYP enzymes would be necessary to identify the specific isozymes responsible for the hydroxylation of this compound.
X. Advanced Spectroscopic and Analytical Characterization for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is essential for elucidating the molecular structure of 2-(2,5-Difluorobenzamido)acetic acid by identifying the chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, the methylene (B1212753) (-CH₂-) group, the amide (-NH-) proton, and the carboxylic acid (-COOH) proton. The aromatic protons would appear as complex multiplets due to splitting by adjacent protons and fluorine atoms. The methylene protons would likely appear as a doublet, split by the neighboring amide proton. The amide and carboxylic acid protons would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would provide information on each unique carbon atom in the molecule. Signals would be expected for the carboxylic acid carbonyl, the amide carbonyl, the methylene carbon, and the six carbons of the difluorophenyl ring. The carbons bonded directly to fluorine would show characteristic splitting (carbon-fluorine coupling).
Table 10.1.1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Carboxylic Acid (COOH) | 10.0 - 13.0 | 170 - 185 | Broad singlet, position is solvent-dependent. |
| Amide (NH) | 8.0 - 9.5 | N/A | Broad singlet, may show coupling to CH₂. |
| Aromatic (Ar-H) | 7.0 - 8.0 | 110 - 165 | Complex multiplet patterns due to H-H and H-F coupling. |
| Methylene (CH₂) | 4.0 - 4.5 | 40 - 50 | Typically a doublet coupled to the NH proton. |
| Amide Carbonyl (C=O) | N/A | 160 - 170 | Quaternary carbon signal. |
| Aromatic (Ar-C) | N/A | 110 - 165 | Carbons attached to fluorine will show large C-F coupling constants. |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. The spectrum for this compound would be expected to show several key absorption bands.
Table 10.2.1: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| N-H Stretch (Amide) | 3200 - 3400 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Weak |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=O Stretch (Amide I Band) | 1630 - 1680 | Strong |
| N-H Bend (Amide II Band) | 1510 - 1570 | Medium |
| C-F Stretch | 1100 - 1300 | Strong |
Mass Spectrometry (MS, HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.
MS: In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of the compound (C₉H₇F₂NO₃ = 215.15 g/mol ). Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and cleavage of the amide bond.
HRMS: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₉H₇F₂NO₃).
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Due to the presence of the aromatic ring and carbonyl groups, this compound would be expected to absorb UV light. The absorption maxima (λ_max) would likely occur in the 200-300 nm range, corresponding to π → π* transitions of the aromatic system and n → π* transitions of the carbonyl groups. The exact position and intensity of these absorptions would be influenced by the solvent used for the analysis.
X-ray Diffraction Analysis
If a suitable single crystal of the compound could be grown, X-ray diffraction would provide definitive proof of its three-dimensional structure. This analysis would yield precise data on bond lengths, bond angles, and the conformation of the molecule. It would also reveal how the molecules pack in the solid state, including details on intermolecular interactions like hydrogen bonding between the carboxylic acid and amide groups, which are expected to be significant features of the crystal structure.
Xi. Chemical Reactivity and Stability Studies
Hydrolytic Stability and Degradation Pathways
The hydrolytic stability of 2-(2,5-Difluorobenzamido)acetic acid is a critical parameter for its potential applications, dictating its persistence in aqueous environments. The molecule possesses an amide linkage, which is susceptible to hydrolysis under both acidic and basic conditions, yielding 2,5-difluorobenzoic acid and glycine (B1666218).
The presence of two fluorine atoms on the benzoyl group can influence the rate of hydrolysis. Fluorine is a strongly electron-withdrawing group, which can affect the electron density of the amide carbonyl carbon, potentially making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. However, steric hindrance from the ortho-fluorine atom might also play a role in the reaction kinetics. Research on related N-acyl-2-(5-fluorouracil-1-yl)-D,L-glycine derivatives indicated stability in pH 1.2 and 7.4 buffer solutions, suggesting that the amide bond in such structures can be relatively stable under certain conditions. nih.gov
The degradation pathway via hydrolysis is straightforward, involving the cleavage of the amide bond as depicted below:
Degradation Pathway of this compound
This compound + H₂O → 2,5-Difluorobenzoic acid + Glycine
Below is an illustrative data table representing the hypothetical hydrolytic stability of this compound under different pH conditions.
Table 1: Illustrative Hydrolytic Half-Life of this compound at 25°C Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the reviewed literature.
| pH | Condition | Half-Life (t½) |
|---|---|---|
| 1.2 | Highly Acidic | ~15 days |
| 4.5 | Acidic | ~120 days |
| 7.4 | Neutral | > 1 year |
Oxidative Stability
The oxidative stability of this compound is another key factor in determining its environmental fate and potential for use in various applications. Oxidation is a common degradation pathway for many organic molecules and can be initiated by various reactive oxygen species. nih.gov
The primary sites susceptible to oxidation in this compound would be the methylene (B1212753) group of the glycine moiety and the aromatic ring. The amide group itself is generally less prone to oxidation compared to other functional groups, though oxidative cleavage of amides can occur under specific conditions. acs.org A base-mediated oxidative degradation pathway has been reported for secondary amides derived from p-aminophenol, leading to the formation of primary amides. nih.gov
The difluorinated benzene (B151609) ring is expected to have enhanced stability against oxidative degradation compared to an unsubstituted benzene ring. The strong electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic attack, a common mechanism in oxidative reactions.
The glycine moiety, specifically the α-carbon, could be a target for radical-mediated oxidation. Abstraction of a hydrogen atom from the α-carbon could lead to the formation of a radical species, which could then undergo further reactions leading to degradation products. mdpi.com
An illustrative data table is provided below to represent the potential oxidative stability of this compound in the presence of a common oxidizing agent.
Table 2: Illustrative Oxidative Degradation of this compound Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the reviewed literature.
| Oxidizing Agent | Concentration | Temperature (°C) | Degradation after 24h (%) |
|---|---|---|---|
| Hydrogen Peroxide | 3% | 25 | < 1% |
| Hydrogen Peroxide | 3% | 50 | ~5% |
Reactivity with Biological Nucleophiles (e.g., thiols)
The reactivity of this compound with biological nucleophiles, such as the thiol group of cysteine residues in proteins, is an important consideration for its biological activity and potential toxicity.
The amide bond in this compound is a potential electrophilic site. However, amides are generally weak electrophiles and their reaction with nucleophiles like thiols is typically slow under physiological conditions without enzymatic catalysis. Thioacids have been noted as active acylating agents, suggesting that the corresponding thio-derivative of this compound would be more reactive. acs.org
The difluorobenzoyl group could potentially undergo nucleophilic aromatic substitution, where a fluorine atom is displaced by a nucleophile. However, such reactions usually require strong nucleophiles and harsh conditions, and are less likely to occur with biological thiols under physiological conditions.
It is more likely that any significant reaction with biological nucleophiles would be enzyme-mediated. For example, some enzymes are capable of catalyzing the acylation of thiols by N-acyl amino acids.
An illustrative data table is presented below to show the hypothetical reactivity of this compound with a model thiol compound.
Table 3: Illustrative Reactivity of this compound with Cysteine Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the reviewed literature.
| Reactant | Conditions (pH 7.4, 37°C) | Reaction Time | Product Formation |
|---|---|---|---|
| Cysteine | No enzyme | 24 hours | No significant reaction |
Q & A
Q. What are the recommended synthetic routes for 2-(2,5-Difluorobenzamido)acetic acid?
To synthesize this compound, researchers typically employ coupling reactions between 2,5-difluorobenzoic acid and glycine derivatives. Carbodiimide coupling agents like EDCI or DCC are used to activate the carboxylic acid group, followed by purification via recrystallization or column chromatography. Characterization should include -/-NMR, FT-IR, and mass spectrometry to confirm structure and purity. Similar methodologies are adapted from fluorinated benzoic acid syntheses .
Q. What analytical techniques are optimal for characterizing this compound?
Structural elucidation can be achieved through X-ray crystallography using programs like SHELX for refinement . Complementary techniques include -NMR to resolve fluorine environments and HPLC-MS for purity analysis. Thermal stability should be assessed via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA), as decomposition temperatures for related compounds exceed 400°C .
Q. What safety precautions are necessary when handling this compound?
Based on analogs like 2-(2,5-dichlorobenzamido)acetic acid, this compound likely poses acute toxicity (H302), skin irritation (H315), and severe eye damage (H319). Researchers must use PPE (nitrile gloves, N95 respirators) and avoid dust formation. Storage at 2–8°C in airtight containers is recommended to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize fluorination efficiency in the synthesis of this compound?
Fluorination can be enhanced using electrophilic fluorinating agents (e.g., Selectfluor) under anhydrous conditions. Reaction monitoring via -NMR or LC-MS is critical to track intermediate formation. For regioselective fluorination, directing groups or transition-metal catalysts (e.g., Pd) may improve yield, as seen in fluorobenzoic acid derivatives .
Q. What strategies resolve discrepancies in reported toxicity data for fluorinated benzamidoacetic acids?
Contradictions in toxicity profiles (e.g., acute vs. chronic effects) require comparative studies using in vitro assays (e.g., MTT for cytotoxicity) and in vivo models (e.g., zebrafish embryos). Cross-referencing structural analogs (e.g., 3,5-difluoro-2-hydroxybenzoic acid) can identify trends in fluorine substitution’s impact on toxicity .
Q. How can the compound’s stability under experimental conditions be systematically assessed?
Accelerated stability studies (40°C, 75% relative humidity for 1–3 months) coupled with LC-MS analysis can identify degradation products. For thermal stability, dynamic TGA under nitrogen/air atmospheres quantifies decomposition thresholds. Solubility studies in polar aprotic solvents (e.g., DMSO) should precede formulation trials .
Methodological Considerations
- Data Gaps : Limited ecotoxicological and biodegradability data for fluorinated benzamidoacetic acids necessitate OECD 301/302 guideline testing .
- Structural Analogues : Reference fluorobenzoic acids (e.g., 2,5-Furandicarboxylic acid) provide insights into fluorine’s electronic effects on reactivity and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
